molecular formula C8H13N5O2 B3066902 2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine CAS No. 92673-47-7

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine

Cat. No. B3066902
CAS RN: 92673-47-7
M. Wt: 211.22 g/mol
InChI Key: VCIRDVJYCTWHQI-UHFFFAOYSA-N
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Description

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine, commonly referred to as AIPMNP, is a pyrimidine derivative that is widely used in scientific research. AIPMNP is a versatile compound with a wide range of applications in different areas of scientific research. It has been used in the synthesis of various drugs, and has been shown to have biochemical and physiological effects on various systems in the body. This article will discuss the synthesis method of AIPMNP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

AIPMNP has a wide range of applications in the scientific research field. It has been used in the synthesis of various drugs, including antifungal and antiviral agents, and in the synthesis of compounds with potential anti-cancer activity. AIPMNP has also been used in the synthesis of compounds with potential anti-inflammatory and anti-diabetic activity. Additionally, AIPMNP has been used in the synthesis of compounds with potential neuroprotective activity.

Mechanism of Action

The exact mechanism of action of AIPMNP is not yet fully understood. However, it is believed that AIPMNP may act as a pro-drug, converting to its active form in the body. This active form is thought to interact with various enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
AIPMNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and to inhibit the growth of certain types of viruses. Additionally, AIPMNP has been shown to have anti-inflammatory and anti-diabetic effects, and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

AIPMNP has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, AIPMNP also has some limitations for lab experiments. It is a highly reactive compound and can be easily degraded in the presence of certain chemicals. Additionally, it is highly toxic and must be handled with caution.

Future Directions

There are several potential future directions for AIPMNP research. Further research could be conducted to further elucidate its mechanism of action, and to identify new potential applications for it. Additionally, further research could be conducted to identify new methods of synthesis and to improve the stability of AIPMNP. Finally, further research could be conducted to identify potential uses of AIPMNP in drug development and to identify new potential therapeutic targets.

properties

IUPAC Name

4-N-methyl-5-nitroso-6-propan-2-yloxypyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-4(2)15-7-5(13-14)6(10-3)11-8(9)12-7/h4H,1-3H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIRDVJYCTWHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=C1N=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649896
Record name N~4~-Methyl-5-nitroso-6-[(propan-2-yl)oxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine

CAS RN

92673-47-7
Record name N~4~-Methyl-5-nitroso-6-[(propan-2-yl)oxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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